5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro group, a piperazine ring attached to a methoxyphenyl group, and a carbonitrile group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the piperazine ring, followed by the introduction of the methoxyphenyl group. The pyridine ring is then synthesized and functionalized with a chloro group and a carbonitrile group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Studied for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
- 5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
- 5-Chloro-6-[4-(3-ethoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring may enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C17H17ClN4O |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O/c1-23-15-4-2-3-14(10-15)21-5-7-22(8-6-21)17-16(18)9-13(11-19)12-20-17/h2-4,9-10,12H,5-8H2,1H3 |
InChI Key |
DMTMWUIKJBRPBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Origin of Product |
United States |
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